Cas no 956373-98-1 (1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE)
1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Chemical and Physical Properties
Names and Identifiers
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- 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
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- Inchi: 1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2
- InChI Key: ZXIUTKHOQURDOG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(C=O)=CN(CC2C=CC=CC=2)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B538045-50mg |
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B538045-100mg |
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B538045-500mg |
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM530902-1g |
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 97% | 1g |
$209 | 2022-06-09 | |
| Enamine | EN300-12070-0.05g |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 95% | 0.05g |
$64.0 | 2023-04-29 | |
| Enamine | EN300-12070-0.1g |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 95% | 0.1g |
$73.0 | 2023-04-29 | |
| Enamine | EN300-12070-0.25g |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 95% | 0.25g |
$105.0 | 2023-04-29 | |
| Enamine | EN300-12070-0.5g |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 95% | 0.5g |
$197.0 | 2023-04-29 | |
| Enamine | EN300-12070-1.0g |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 95% | 1g |
$284.0 | 2023-04-29 | |
| Enamine | EN300-12070-2.5g |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
956373-98-1 | 95% | 2.5g |
$558.0 | 2023-04-29 |
1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
Introduction to 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE (CAS No. 956373-98-1)
1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE, identified by its CAS number 956373-98-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative combines a benzyl group, a chlorophenyl moiety, and a pyrazole core, making it a versatile scaffold for the development of novel bioactive molecules. The structural features of this compound contribute to its potential utility in various chemical and biological applications, particularly in the synthesis of pharmacologically relevant derivatives.
The compound's molecular structure, featuring a pyrazole ring substituted with a carbaldhyde functional group at the 4-position and a benzyl group at the 1-position, along with a 4-chlorophenyl group at the 3-position, provides multiple sites for chemical modification. This allows researchers to explore diverse structural analogs through functionalization strategies, enabling the optimization of biological activity and pharmacokinetic properties. The presence of the carbaldhyde group is particularly noteworthy, as it serves as a reactive site for further derivatization, such as condensation reactions with amino compounds to form Schiff bases or other heterocyclic systems.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles as antimicrobial agents, anti-inflammatory drugs, and even as precursors to more complex therapeutic molecules. The specific substitution pattern of 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE positions it as a promising candidate for further exploration in these areas. For instance, studies have demonstrated that pyrazole-based scaffolds can exhibit significant inhibitory effects on various enzymes and receptors implicated in human diseases.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of electronic and steric effects arising from the benzyl, chlorophenyl, and pyrazole groups can influence the compound's interactions with biological targets. This tunability makes it an attractive candidate for structure-activity relationship (SAR) studies, where subtle modifications can lead to significant changes in potency and selectivity. Researchers are particularly interested in how these structural features modulate binding affinity to proteins such as kinases, which are key targets in oncology and inflammatory diseases.
The synthesis of 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. Common synthetic routes include condensation reactions between appropriate hydrazines and β-ketoesters or β-diketones, followed by functional group interconversions to introduce the desired substituents. The carbaldhyde functionality can be introduced through oxidation of an alcohol or reduction of an acid chloride derivative, showcasing the adaptability of synthetic methodologies in constructing complex molecular architectures.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and potential applications. Molecular modeling studies have been employed to predict how different substituents influence the electronic properties and binding modes of 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE towards biological targets. These insights have guided experimental efforts by providing rational frameworks for designing more effective derivatives. Additionally, high-throughput screening techniques have been utilized to rapidly assess the biological activity of libraries derived from this scaffold, accelerating the discovery process.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their prevalence in approved drugs. Pyrazole derivatives are no exception, with several examples already making their way into clinical use or advanced stages of drug development. The structural motifs present in 1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE align well with these trends, suggesting that further optimization could yield compounds with improved therapeutic profiles. This has spurred academic and industrial research efforts aimed at exploring new synthetic pathways and functionalization strategies.
In conclusion,1-BENZYL-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE (CAS No. 956373-98-1) represents a valuable asset in medicinal chemistry research. Its unique structural features offer opportunities for designing novel bioactive molecules with potential applications across multiple therapeutic areas. As our understanding of its chemical properties and biological interactions continues to evolve, this compound is poised to play an increasingly important role in future drug discovery endeavors.
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